molecular formula C21H22N2O6S3 B6560193 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946240-75-1

2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6560193
CAS No.: 946240-75-1
M. Wt: 494.6 g/mol
InChI Key: AOHIPIXTLYRAJO-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound featuring a combination of multiple functional groups. This compound incorporates aromatic systems, sulfonamide groups, and methoxy groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several key steps:

  • Synthesis of the thiophene-2-sulfonyl precursor.

  • Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction.

  • Introduction of the 2,4-dimethoxybenzene moiety.

  • Final coupling of the sulfonyl groups.

Industrial Production Methods: : Industrial-scale production often leverages automated continuous flow reactors to enhance reaction efficiency, yield, and purity while ensuring the reaction conditions are tightly controlled to prevent decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene moiety may undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction of the sulfonyl group to thiol might be possible under strong reducing conditions.

  • Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution on the sulfonamide group is common.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

  • Oxidation: : Formation of thiophene sulfoxides or sulfones.

  • Reduction: : Conversion to thiol derivatives.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide finds applications in several research domains:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in drug discovery and development.

  • Medicine: : Explored for therapeutic properties, possibly as a novel anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials, such as advanced polymers or coatings.

Mechanism of Action

Mechanism: : The mechanism of action of this compound could involve interactions with specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. It may exert its effects through inhibition or activation of these targets.

Molecular Targets and Pathways

  • Interaction with sulfonamide-sensitive enzymes.

  • Modulation of signal transduction pathways involving aromatic and sulfonamide groups.

Comparison with Similar Compounds

Comparison: : Similar compounds might include other sulfonamide-based molecules or tetrahydroquinoline derivatives. What sets this compound apart is its unique combination of functional groups, providing a distinctive set of chemical and biological properties.

List of Similar Compounds

  • Sulfanilamide: : A simpler sulfonamide with antibiotic properties.

  • Tetramethylthiophene: : A related thiophene derivative.

  • N-Methylquinolinium: : A structurally related tetrahydroquinoline.

Overall, the unique structural features of 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide drive its diverse range of applications and reactivity in various fields of scientific research.

Properties

IUPAC Name

2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S3/c1-28-17-8-10-20(19(14-17)29-2)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIPIXTLYRAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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